molecular formula C16H24O3 B14175762 (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one CAS No. 922523-35-1

(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one

Cat. No.: B14175762
CAS No.: 922523-35-1
M. Wt: 264.36 g/mol
InChI Key: PINJVLIRXNYOMP-OLZOCXBDSA-N
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Description

(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a methoxyphenyl group attached to a dimethylhexanone backbone, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one typically involves multiple steps, including the formation of the hexanone backbone and the introduction of the methoxyphenyl group. Common synthetic routes may involve:

    Formation of the Hexanone Backbone: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the methoxyphenyl group onto the hexanone backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-6-[(4-hydroxyphenyl)methoxy]-3,5-dimethylhexan-2-one
  • (3S,5R)-6-[(4-ethoxyphenyl)methoxy]-3,5-dimethylhexan-2-one

Uniqueness

(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one is unique due to its specific stereochemistry and the presence of the methoxyphenyl group. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

922523-35-1

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one

InChI

InChI=1S/C16H24O3/c1-12(9-13(2)14(3)17)10-19-11-15-5-7-16(18-4)8-6-15/h5-8,12-13H,9-11H2,1-4H3/t12-,13+/m1/s1

InChI Key

PINJVLIRXNYOMP-OLZOCXBDSA-N

Isomeric SMILES

C[C@H](C[C@H](C)C(=O)C)COCC1=CC=C(C=C1)OC

Canonical SMILES

CC(CC(C)C(=O)C)COCC1=CC=C(C=C1)OC

Origin of Product

United States

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